molecular formula C22H24N2O4S2 B2881790 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide CAS No. 1115933-52-2

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide

Cat. No.: B2881790
CAS No.: 1115933-52-2
M. Wt: 444.56
InChI Key: QNOPMOFQNTWIAH-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a 3-ethoxybenzyl group at the amide nitrogen and a N,4-dimethylphenylsulfonamido group at the 3-position of the thiophene ring. Such structural attributes make it a candidate for therapeutic applications, though its exact biological targets remain to be elucidated .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-18-7-5-6-17(14-18)15-23-22(25)21-20(12-13-29-21)24(3)30(26,27)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPMOFQNTWIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be analyzed through its functional groups:

  • Thiophene Ring : Contributes to aromaticity and biological activity.
  • Carboxamide Group : Often associated with enhanced solubility and bioactivity.
  • Sulfonamide Moiety : Known for its antibacterial properties.

Table 1: Structural Features of the Compound

FeatureDescription
Thiophene CoreAromatic heterocycle
Carboxamide GroupEnhances solubility and bioactivity
Sulfonamide SubstituentPotential antibacterial activity
Ethoxybenzyl Side ChainMay influence pharmacokinetics and binding

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity, particularly against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against Hep3B liver cancer cells.

  • Mechanism of Action : The anticancer effects are hypothesized to involve disruption of tubulin polymerization, akin to the mechanism of Combretastatin A-4 (CA-4), a known anticancer agent. The interaction with tubulin prevents cancer cell proliferation by inducing cell cycle arrest.

Case Study: Anticancer Efficacy

A study synthesized several thiophene carboxamide derivatives and evaluated their activity against Hep3B cells. The most potent derivatives showed IC50 values of approximately 5.46 µM for one derivative (2b) and 12.58 µM for another (2e), indicating strong potential as anticancer agents .

Antibacterial Activity

Thiophene derivatives have also been noted for their antibacterial properties. The presence of the sulfonamide group in the compound may enhance its effectiveness against bacterial strains.

Table 2: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli64 µg/mL
Comparison CompoundPseudomonas aeruginosa82 µg/mL

The above data suggest that compounds with similar structures exhibit significant antibacterial activity, making them candidates for further development as therapeutic agents .

Antioxidant Activity

In addition to anticancer and antibacterial properties, thiophene derivatives have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interactions between thiophene carboxamide derivatives and target proteins involved in cancer progression and bacterial resistance. Such studies reveal binding affinities that correlate with biological activities, providing insights into how structural modifications can enhance efficacy .

Comparison with Similar Compounds

Comparative Analysis with Analogous Thiophene Carboxamides

Structural Features and Substituent Effects

Table 1: Key Substituents and Functional Groups
Compound Name Core Structure R1 (Thiophene-3) R2 (Amide N-Substituent)
Target Compound Thiophene-2-carboxamide N,4-Dimethylphenylsulfonamido 3-Ethoxybenzyl
T-IV-F () Thiophene-2-carboxamide - Cinnamoylphenyl
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide - 2-Nitrophenyl
5f () Thiophene-2-carboxamide - 2,4-Dichlorobenzyl-thiazol-2-yl
SAG Derivatives () Benzo[b]thiophene-2-carboxamide Chloro, fluoro substituents Pyridinylbenzyl/cyclohexyl
  • Sulfonamido vs. Nitro/Halogen Groups : The target’s sulfonamido group (pKa ~10) enhances solubility in aqueous media compared to nitro groups (e.g., ), which are more electron-withdrawing and may reduce bioavailability .
  • Ethoxybenzyl vs. Thiazole/Cinnamoyl : The ethoxybenzyl group offers moderate lipophilicity (clogP ~3.5), balancing membrane penetration and solubility, whereas thiazole derivatives (e.g., 5f) exhibit higher clogP (>4), favoring hydrophobic interactions .

Spectroscopic Characterization

  • IR Spectroscopy : The target’s sulfonamido group would show S=O stretches near 1150–1300 cm⁻¹, distinct from nitro groups (1520–1350 cm⁻¹) in or C=O stretches (~1650 cm⁻¹) in T-IV-F .
  • NMR : The ethoxybenzyl group’s OCH₂CH₃ protons would resonate as a quartet at δ 3.7–4.1 ppm, differing from cinnamoyl protons (δ 6.5–7.8 ppm) in T-IV-F .
Table 3: Reported Activities of Analogues
Compound Activity Mechanism/Target
Target Compound Unknown Hypothesized: Kinase/SMO modulation
SAG Derivatives () SMO agonists (EC₅₀ ~10 nM) Induce GLI transcription
5f () Cytotoxic (IC₅₀ ~5 µM) Unspecified anticancer pathway
Nitrothiophenes () Antibacterial (MIC ~2 µg/mL) Narrow-spectrum, membrane disruption
  • The absence of a benzo[b]thiophene core (cf. SAG) may limit the target’s SMO agonist activity, but its sulfonamido group could enable novel protein interactions (e.g., kinase inhibition) .
  • Compared to 5f’s dichlorobenzyl-thiazole group, the target’s ethoxybenzyl may reduce cytotoxicity but improve selectivity .

Physical and Crystallographic Properties

  • Crystal Packing : The target’s sulfonamido and ethoxy groups may form C–H···O/S interactions, similar to ’s nitro-based packing. However, bulkier substituents could reduce crystal symmetry or stability .
  • Solubility : Predicted aqueous solubility (logS ~-4.5) is higher than nitrothiophenes (logS ~-5.2) due to sulfonamido polarity but lower than hydroxylated analogues (e.g., T-IV-C, logS ~-3.8) .

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